4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
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Overview
Description
4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the oxadiazole derivative with an appropriate benzoyl chloride in the presence of a base.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This compound can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N,N-dimethylaniline
- 2-methoxy-5-(phenylamino)methylphenol
- 4-methoxyphenylacetonitrile
Uniqueness
4-methoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide stands out due to its unique combination of functional groups, which confer specific biological activities. Its oxadiazole ring is particularly significant for its antimicrobial and anticancer properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-methoxy-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C20H21N3O4/c1-13(2)12-26-17-10-4-14(5-11-17)18-19(23-27-22-18)21-20(24)15-6-8-16(25-3)9-7-15/h4-11,13H,12H2,1-3H3,(H,21,23,24) |
InChI Key |
RMDVFSGRPXXGQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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